tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O5 and a molecular weight of 323.34 g/mol . This compound is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a piperidine ring, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate is a significant compound used as an intermediate in the synthesis of biologically active molecules. For instance, a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized and identified as a key intermediate in drugs like crizotinib (Kong et al., 2016). Additionally, the synthesis and molecular structure of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been studied, further highlighting the significance of such intermediates in chemical research (Moriguchi et al., 2014).
Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is noted as an important intermediate for small molecule anticancer drugs. This emphasizes the role of similar tert-butyl piperidine-1-carboxylate derivatives in the development of oncology therapeutics (Zhang et al., 2018).
Application in Piperidine Derivative Synthesis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives has been explored for creating diverse piperidine derivatives. These compounds serve as promising synthons for the preparation of a range of piperidine derivatives, indicating their broad utility in synthetic chemistry (Moskalenko & Boev, 2014).
Preparation Methods
The
Properties
IUPAC Name |
tert-butyl 3-(5-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-4-5-12(10-17)22-13-7-6-11(9-16-13)18(20)21/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLKUIAADAPLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153877 | |
Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-60-4 | |
Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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